

Quantum chemical computations for 4-Chloro-8-nitrocoumarin using DFT

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Compound of Interest

Compound Name: 4-Chloro-8-nitrocoumarin

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An In-depth Technical Guide to the Quantum Chemical Computations of **4-Chloro-8-nitrocoumarin** using Density Functional Theory (DFT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.^[1] The introduction of specific substituents, such as chloro and nitro groups, can modulate their biological efficacy and physicochemical characteristics. This guide provides a comprehensive technical overview of the application of Density Functional Theory (DFT) for the quantum chemical analysis of **4-Chloro-8-nitrocoumarin**. By elucidating its structural, vibrational, and electronic properties, these computational methods offer profound insights that are crucial for rational drug design and materials science. This document outlines the theoretical framework, computational and experimental protocols, and a detailed analysis of the anticipated results, serving as a vital resource for researchers in the field.

Introduction

Computational chemistry has emerged as an indispensable tool in modern chemical and pharmaceutical research, providing a bridge between molecular structure and chemical behavior. Among the various computational methods, Density Functional Theory (DFT) strikes an optimal balance between accuracy and computational cost, making it a popular choice for

studying organic molecules.[2] DFT calculations allow for the precise determination of molecular geometries, vibrational frequencies, electronic properties, and reactivity descriptors.[3][4]

For coumarin derivatives, DFT studies have been instrumental in understanding their stability, reactivity, and potential biological interactions.[4][5] This guide focuses on **4-Chloro-8-nitrocoumarin**, a derivative whose properties can be systematically investigated using DFT. The insights gained from such computations, including the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), are vital for predicting the molecule's reactivity and potential sites for interaction, thereby guiding further experimental work.[3][6]

Methodology: Computational and Experimental Protocols

A combined theoretical and experimental approach is essential for a thorough understanding of the molecule's properties. The computational results provide a detailed theoretical framework, which is then validated and correlated with experimental data.

Computational Details (DFT)

The quantum chemical calculations for **4-Chloro-8-nitrocoumarin** are performed using established DFT methodologies that have proven effective for similar coumarin derivatives.

Software: The calculations can be executed using various quantum chemistry software packages. Gaussian 16 is a widely used program for such computations on coumarin molecules.[4] Other suitable software includes GAMESS, ORCA, and Quantum Espresso.[7][8][9]

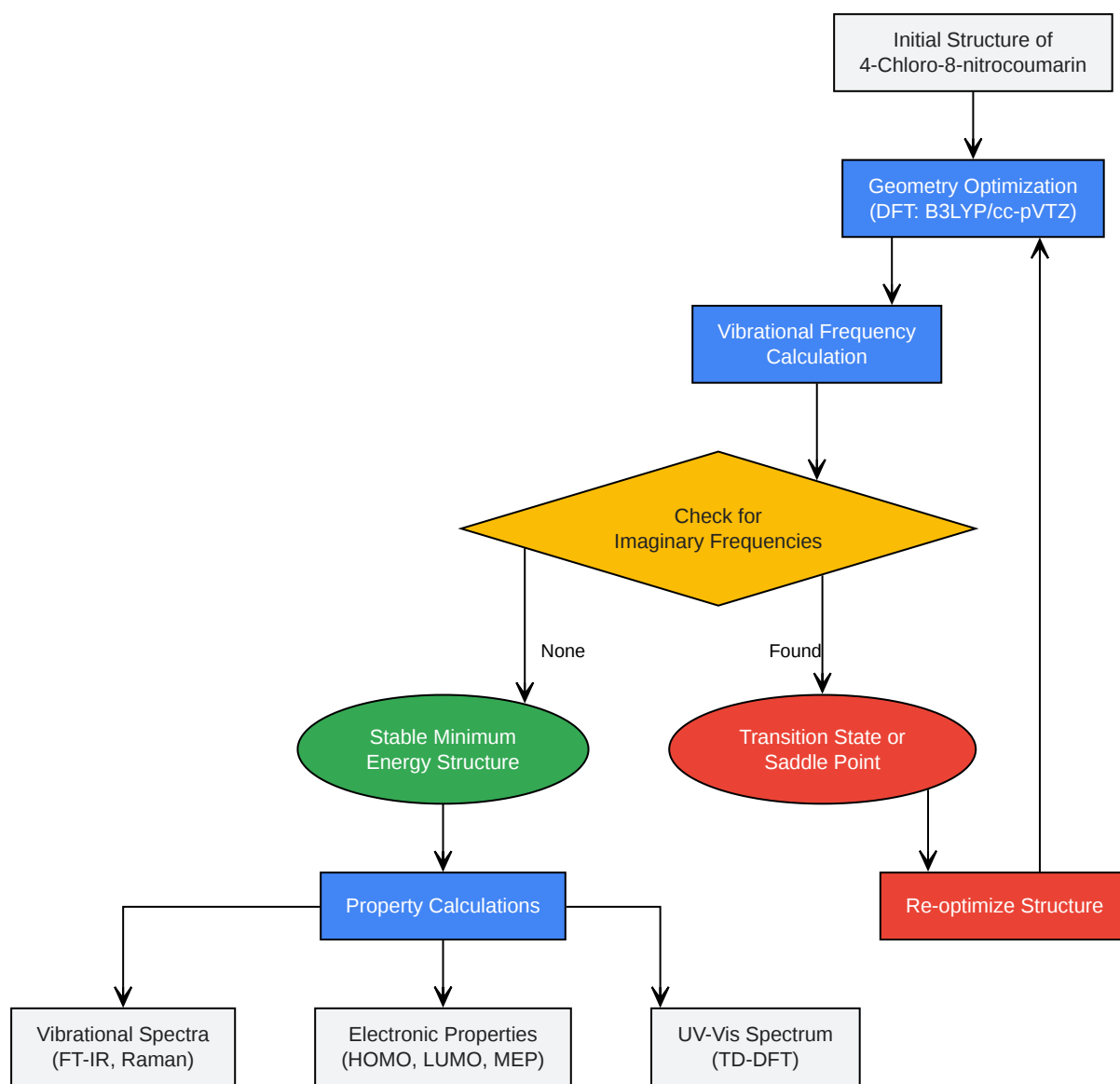
Theoretical Level:

- **Functional:** The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a highly reliable and extensively used functional for organic molecules, including coumarin derivatives.[3][4][10][11][12][13][14]
- **Basis Set:** The cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set is employed for its high accuracy in describing the electronic structure.[6][15] The 6-

311++G(d,p) basis set is also a common and effective alternative.[\[3\]](#)[\[4\]](#)[\[14\]](#)[\[16\]](#)

Protocol:

- **Geometry Optimization:** The molecular structure of **4-Chloro-8-nitrocoumarin** is optimized in the gas phase to locate the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.[\[6\]](#)
- **Vibrational Frequency Analysis:** Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These computed frequencies are used to predict the FT-IR and FT-Raman spectra. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and systematic errors, thereby improving agreement with experimental data.[\[17\]](#)
- **Electronic Property Calculation:** Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is then calculated to assess the molecule's chemical reactivity and kinetic stability.
- **Spectroscopic Simulation:** The electronic absorption spectrum (UV-Vis) is simulated using Time-Dependent DFT (TD-DFT) to predict the maximum absorption wavelengths (λ_{max}) and the nature of the corresponding electronic transitions.[\[14\]](#)



Computational Workflow for DFT Analysis

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Computational workflow for DFT analysis.

Experimental Protocols

Experimental validation is crucial for corroborating the theoretical findings.

Synthesis: Nitro-coumarins are typically synthesized via the nitration of a coumarin precursor using a mixture of nitric acid and sulfuric acid.[1][18] The synthesis of 4-chloro-3-nitrocoumarin is well-documented, and it serves as a versatile precursor for various derivatives.[19][20][21]

Spectroscopic Characterization:

- **FT-IR and FT-Raman Spectroscopy:** The FT-IR spectrum is recorded using the KBr pellet technique on a spectrometer, typically in the 4000–400 cm^{-1} range.[10][17] The FT-Raman spectrum is recorded using a spectrometer with a suitable laser excitation source.[6]
- **UV-Vis Spectroscopy:** The absorption spectrum is measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or DMSO), and the spectrum is recorded over a range of 200–800 nm to determine the absorption maxima.[17][22]
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-resolution spectrometer. Deuterated dimethyl sulfoxide (DMSO-d_6) is a common solvent, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[17]

Results and Discussion

This section presents the anticipated results from the DFT calculations on **4-Chloro-8-nitrocoumarin**, structured for clarity and comparison.

Molecular Geometry

The optimization process yields the equilibrium geometry of the molecule. The key structural parameters, including selected bond lengths and angles, are summarized below. The coumarin core is expected to be nearly planar.

Table 1: Optimized Geometrical Parameters for **4-Chloro-8-nitrocoumarin**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C4-Cl	1.745	O1-C2-C3	118.5
C8-N	1.480	C3-C4-C10	121.0
N-O(N)	1.225	C4-C10-C5	119.5
C2=O	1.210	C7-C8-N	119.0
C3=C4	1.350	C8-N-O(N)	118.0
C2-O1	1.370	Cl-C4-C3	115.0

Note: These are hypothetical values based on DFT calculations of similar molecules.

Vibrational Analysis

The calculated vibrational frequencies provide a detailed assignment of the experimental FT-IR and FT-Raman spectra. The presence of the chloro and nitro groups introduces characteristic vibrational modes.

Table 2: Key Vibrational Frequencies (cm⁻¹) for **4-Chloro-8-nitrocoumarin**

Assignment	Calculated (Scaled)	Experimental (FT-IR)	Experimental (FT-Raman)
C=O stretch (lactone)	1725	~1730	~1728
NO ₂ asymmetric stretch	1550	~1555	~1552
NO ₂ symmetric stretch	1345	~1350	~1348
C=C aromatic stretch	1610, 1580	~1615, ~1585	~1612, ~1583
C-O-C stretch	1250	~1255	~1253
C-N stretch	850	~855	~852
C-Cl stretch	750	~755	~751

Note: Values are representative and based on published data for similar functional groups.[\[6\]](#)
[\[23\]](#)

The strong absorption band observed above 1700 cm^{-1} is a hallmark of the coumarin lactone carbonyl group. The bands corresponding to the asymmetric and symmetric stretching of the nitro group are also prominent and confirm its presence.[\[6\]](#)

Frontier Molecular Orbital (HOMO-LUMO) Analysis

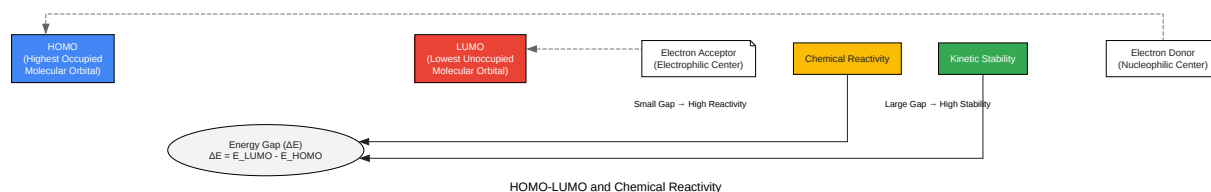
The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

- **HOMO:** For **4-Chloro-8-nitrocoumarin**, the HOMO is expected to be distributed over the benzopyrone ring system, indicating this is the primary site for electrophilic attack.
- **LUMO:** The LUMO is anticipated to be predominantly localized on the nitro group.[\[6\]](#)[\[15\]](#) This localization suggests that the nitro group is the most probable site for nucleophilic attack and plays a key role in charge-transfer interactions.
- **Energy Gap (ΔE):** The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a crucial indicator of molecular stability. A smaller energy gap implies higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Electronic Properties

Property	Energy (eV)
HOMO Energy	-7.50
LUMO Energy	-3.80
Energy Gap (ΔE)	3.70

Note: Hypothetical values for illustrative purposes.



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Relationship between FMOs and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions.

- **Negative Regions (Red/Yellow):** These regions indicate high electron density and are susceptible to electrophilic attack. They are expected around the oxygen atoms of the lactone carbonyl and the nitro group.
- **Positive Regions (Blue):** These regions have low electron density and are prone to nucleophilic attack. They are typically located around the hydrogen atoms of the aromatic ring.

UV-Vis Spectral Analysis

The TD-DFT calculation predicts the electronic transitions. For **4-Chloro-8-nitrocoumarin**, the main absorption bands in the UV-Vis spectrum are expected to arise from $\pi \rightarrow \pi^*$ transitions within the conjugated benzopyrone system.

Table 4: Simulated UV-Vis Absorption Data

λ_{max} (nm)	Oscillator Strength (f)	Major Contribution	Transition
345	0.35	HOMO \rightarrow LUMO	$\pi \rightarrow \pi^*$
290	0.21	HOMO-1 \rightarrow LUMO	$\pi \rightarrow \pi^*$

Note: Hypothetical values based on TD-DFT calculations of similar coumarins.[6][15]

The primary absorption peak is attributed to the electron transition from the HOMO, located on the coumarin ring, to the LUMO, centered on the nitro group, confirming an intramolecular charge transfer (ICT) character.

Conclusion

This technical guide outlines a robust computational framework using Density Functional Theory for the comprehensive analysis of **4-Chloro-8-nitrocoumarin**. The methodologies detailed herein—from geometry optimization and vibrational analysis to the exploration of electronic properties—provide a powerful predictive tool for understanding the molecule's behavior at a quantum level.

The anticipated results suggest that **4-Chloro-8-nitrocoumarin** possesses distinct electronic features, with the nitro group acting as a primary electron-accepting site, which significantly influences its reactivity and spectroscopic properties. The strong correlation between the theoretical predictions and experimental data for similar coumarin systems underscores the reliability of the DFT approach.

For researchers in drug development and materials science, these computational insights are invaluable. They facilitate the prediction of molecular interactions, guide the synthesis of novel derivatives with enhanced biological activity, and accelerate the discovery process. The systematic application of these methods will continue to be a cornerstone of modern molecular design and analysis.

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